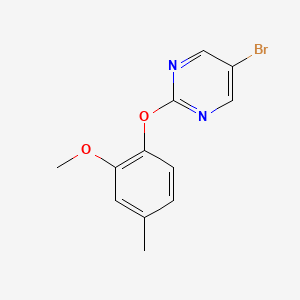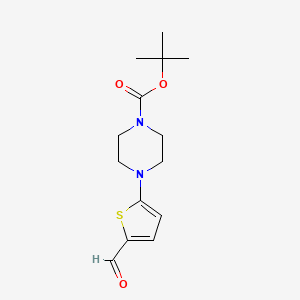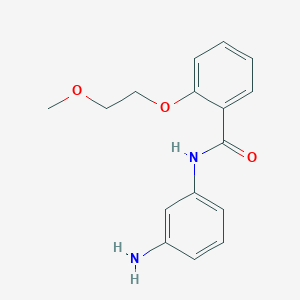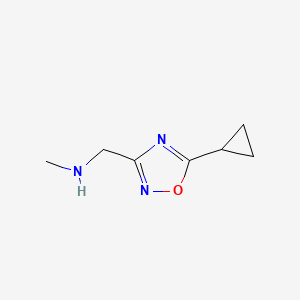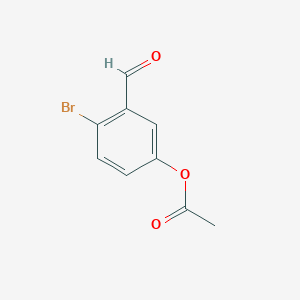
N-Neopentyl-3-(2-phenoxyethoxy)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Oxidation and Environmental Remediation
Research involving Fe3O4 magnetic nanoparticles (MNPs) for the catalytic oxidation of phenolic and aniline compounds highlights the potential use of similar chemical structures in environmental remediation. These MNPs have been shown to effectively remove phenol and aniline from aqueous solutions, suggesting that compounds like N-Neopentyl-3-(2-phenoxyethoxy)aniline could be explored for similar environmental applications, such as water treatment and pollution mitigation (Shengxiao Zhang et al., 2009).
Chemical Synthesis and Material Science
A comparative study of the behavior of N-trimethylsilyl and N-neopentyl-anilines towards trimethylalane, including the synthesis and structural analysis of Al–N compounds, suggests potential applications in material science and chemical synthesis. This research shows the reactivity of such compounds and their utility in forming complex structures, which may have implications for the development of new materials and chemicals (J. Bezombes et al., 2003).
Polymer Chemistry and Electrochemistry
The synthesis and characterization of novel polymers based on aniline derivatives, as demonstrated in the electrochemical synthesis of polymers with aniline components in aqueous solutions, point to applications in polymer chemistry and electrochemistry. These polymers show promise in areas such as dye-sensitized solar cells, highlighting the potential of N-Neopentyl-3-(2-phenoxyethoxy)aniline in the development of new polymeric materials with specific electronic or photovoltaic properties (Leyla Shahhosseini et al., 2016).
Drug Discovery and Medicinal Chemistry
In drug discovery and medicinal chemistry, the optimization of aniline derivatives as potent inhibitors of kinase activity indicates the potential pharmaceutical applications of compounds like N-Neopentyl-3-(2-phenoxyethoxy)aniline. Such compounds can be explored for their bioactivity, targeting specific enzymes or receptors in therapeutic interventions (D. Boschelli et al., 2001).
Propiedades
IUPAC Name |
N-(2,2-dimethylpropyl)-3-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)15-20-16-8-7-11-18(14-16)22-13-12-21-17-9-5-4-6-10-17/h4-11,14,20H,12-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNHARGZHQULEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC(=CC=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)


![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)

